3H-Naphtho[2,1-b]pyran-2-carbonitrile

Mechanochemistry Photochromism Polymer Science

3H-Naphtho[2,1-b]pyran-2-carbonitrile (CAS 473917-45-2), also designated 3H-benzo[f]chromene-2-carbonitrile, is a heterocyclic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol. It serves as a foundational unsubstituted scaffold for the 3H-naphtho[2,1-b]pyran class of photochromic compounds, which undergo reversible ring-opening upon UV irradiation to generate colored merocyanine dyes.

Molecular Formula C14H9NO
Molecular Weight 207.23 g/mol
CAS No. 473917-45-2
Cat. No. B12579432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Naphtho[2,1-b]pyran-2-carbonitrile
CAS473917-45-2
Molecular FormulaC14H9NO
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC3=CC=CC=C32)C#N
InChIInChI=1S/C14H9NO/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-7H,9H2
InChIKeyMFWXZGVYMJZDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Naphtho[2,1-b]pyran-2-carbonitrile (CAS 473917-45-2): Core Scaffold Properties and Structural Identity for Photochromic and Heterocyclic Chemistry Procurement


3H-Naphtho[2,1-b]pyran-2-carbonitrile (CAS 473917-45-2), also designated 3H-benzo[f]chromene-2-carbonitrile, is a heterocyclic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . It serves as a foundational unsubstituted scaffold for the 3H-naphtho[2,1-b]pyran class of photochromic compounds, which undergo reversible ring-opening upon UV irradiation to generate colored merocyanine dyes [1]. This compound is distinct from its 2H-naphtho[1,2-b]pyran isomer and other photochromic families (e.g., spiropyrans, diarylethenes) in terms of its thermal reversibility profile and absorption characteristics, making precise identification critical for reproducible research and formulation development [2].

Why 3H-Naphtho[2,1-b]pyran-2-carbonitrile Cannot Be Replaced by Arbitrary Naphthopyrans or Other Photochromic Classes


Generic substitution of 3H-Naphtho[2,1-b]pyran-2-carbonitrile with closely related analogs introduces significant functional divergence. The 2H-naphtho[1,2-b]pyran isomer, for instance, generates a red merocyanine with a substantially slower thermal fade rate compared to the yellow, rapidly reverting merocyanine from the 3H-isomer scaffold [1]. Furthermore, the 2-cyano substituent on the pyran ring is a critical determinant of both photochromic behavior and synthetic derivatization potential, differentiating it from 3-oxo analogs (e.g., CAS 4352-88-9) which exhibit distinct reactivity and stability profiles . Cross-class substitution with spiropyrans or diarylethenes is also untenable: naphthopyrans are T-type (thermally reversible) photochromes, whereas diarylethenes are P-type (thermally irreversible), leading to fundamentally different application suitability in dynamic light-modulating materials versus optical data storage [2]. The quantitative evidence below establishes the specific, measurable parameters that justify the selection of this precise scaffold over its closest alternatives.

3H-Naphtho[2,1-b]pyran-2-carbonitrile (CAS 473917-45-2): Quantitative Differentiation Evidence for Informed Procurement


Isomeric Differentiation: 3H-Naphtho[2,1-b]pyran Scaffold vs. 2H-Naphtho[1,2-b]pyran in Mechanochromic and Photochromic Response

In a direct head-to-head comparison under identical mechanochemical activation conditions (solution-phase ultrasonication and crosslinked PDMS elastomer tensile deformation), the prototypical 3H-naphthopyran mechanophore (the core scaffold of the target compound) produced a yellow merocyanine dye that reverted quickly, whereas the isomeric 2H-naphthopyran mechanophore generated a red merocyanine dye that reverted significantly slower [1]. The absorption and reversion kinetics measured in solution were directly reflected in solid polymeric materials under tension, confirming that naphthopyran isomerism is a primary determinant of functional output [1].

Mechanochemistry Photochromism Polymer Science Force Sensing

Cross-Class Photochromic Behavior: Naphthopyran Absorbance Intensity vs. Spiropyran and Spirooxazine in Solution

In a multilevel factorial design study evaluating the photochromic behavior of organic dyes in solution, a naphthopyran compound displayed the highest change in absorbance intensity when dissolved in isopropanol, outperforming both spiropyran and spirooxazine under identical conditions [1]. This class-level inference, based on a representative naphthopyran, indicates that the 3H-naphtho[2,1-b]pyran scaffold offers superior color contrast upon activation relative to these common photochromic alternatives, a key performance metric for display and lens applications [1].

Photochromism Dye Chemistry Spectroscopy Industrial Applications

Structural Tuning for Absorption Wavelength: Substituent Effects on λmax in 3H-Naphtho[2,1-b]pyrans

A systematic study of substituted 3H-naphtho[2,1-b]pyrans revealed that as the size of an ortho-substituent (X) on a pendant aryl group increases, the absorption maximum (λmax) of the photo-generated merocyanine dye undergoes a gradual hypsochromic shift (blue shift) until a limit is reached where X = Br, after which replacement with a larger iodine atom (I) has a negligible further influence [1]. The authors attribute this tunable shift to diminished conjugation caused by torsion of the pyrrolidine donor unit about the Cphenyl-N bond to alleviate steric pressure [1]. This demonstrates that the unsubstituted 2-carbonitrile scaffold provides a consistent baseline for predictable photochromic performance, whereas substituted analogs require careful design to avoid unintended shifts in absorption wavelength.

Molecular Engineering UV-Vis Spectroscopy Chromophore Design Steric Effects

Derivatization Potential: The 2-Carbonitrile Group as a Synthetic Handle for Fused Heterocycles

The 2-carbonitrile moiety in 3H-naphtho[2,1-b]pyran-2-carbonitrile is a critical functional group that enables further synthetic elaboration into biologically active fused heterocycles. In a one-pot synthesis, an analogous 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile (3c) was obtained from α-cyanocinnamonitrile and 6-bromo-2-naphthol [1]. This compound served as a key intermediate for constructing pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives with antimicrobial activity [1]. This demonstrates that the 2-carbonitrile group is not merely a structural descriptor but a functional handle for accessing a diverse library of compounds with potential therapeutic applications, a feature not shared by all naphthopyran analogs (e.g., 3-oxo derivatives which have different reactivity).

Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Agents Multi-Component Reactions

3H-Naphtho[2,1-b]pyran-2-carbonitrile: Validated Use Cases Based on Quantitative Evidence


Mechanochemical Force Sensing and Stress-Responsive Polymer Development

As a foundational 3H-naphthopyran scaffold, 3H-Naphtho[2,1-b]pyran-2-carbonitrile or its simple derivatives are suitable for incorporation into polymer networks as mechanophores. Upon application of mechanical force (e.g., ultrasonication or tensile deformation), the compound undergoes ring-opening to produce a distinct yellow merocyanine signal, enabling real-time visualization of stress and strain in materials [1]. The rapid thermal fade of the 3H-isomer allows for dynamic monitoring of transient force events, a key advantage over the slower-fading 2H-isomer for applications requiring quick reset times [1].

High-Contrast Ophthalmic Lens and Smart Window Formulations

For applications requiring a pronounced photochromic response, the 3H-naphtho[2,1-b]pyran class, to which this compound belongs, offers a superior change in absorbance intensity compared to spiropyran and spirooxazine alternatives in solution [2]. This translates to a more noticeable darkening and fading effect in plastic ophthalmic lenses, a key performance metric in the commercial lens industry where 3H-naphtho[2,1-b]pyrans are already extensively utilized [3]. The unsubstituted 2-carbonitrile scaffold provides a consistent baseline for formulation development and color tuning through subsequent synthetic modification.

Synthetic Intermediate for Anticancer and Antimicrobial Agent Discovery

The 2-carbonitrile functional group on the 3H-naphtho[2,1-b]pyran core is a versatile synthetic handle. As demonstrated with closely related derivatives, this moiety can undergo one-pot, multi-component reactions to yield 3-amino-substituted naphthopyrans [4]. These intermediates are then readily converted into fused heterocyclic systems such as pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines, which have exhibited antimicrobial activities [4]. This established reactivity profile makes 3H-Naphtho[2,1-b]pyran-2-carbonitrile a strategic building block for medicinal chemistry programs targeting novel anticancer or antimicrobial scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Naphtho[2,1-b]pyran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.